molecular formula C15H16O10 B030617 Caffeic acid 4-O-glucuronide CAS No. 1093679-71-0

Caffeic acid 4-O-glucuronide

Cat. No. B030617
M. Wt: 356.28 g/mol
InChI Key: LTGOIJNQWZWJRF-ZYZFHZPYSA-N
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Description

Synthesis Analysis

Caffeic acid 4-O-glucuronide can be synthesized through the metabolic activity of certain enzymes that add a glucuronic acid moiety to caffeic acid. The glucuronidation process enhances the solubility of caffeic acid, facilitating its excretion from the body. Studies have explored the synthesis and antioxidant properties of various caffeic acid metabolites, including caffeic acid 4-O-glucuronide, demonstrating its formation through metabolic pathways (Piazzon, A., Vrhovsek, U., Masuero, D., Mattivi, F., Mandoj, F., & Nardini, M., 2012).

Scientific Research Applications

  • Antioxidant Activities : Caffeic acid derivatives from Parthenocissus tricuspidata leaves, which presumably include Caffeic acid 4-O-glucuronide, have demonstrated potent antioxidant activities. These properties make them potential candidates for pharmaceutical and nutraceutical applications (Saleem, Kim, Jin, & Lee, 2004).

  • Cardioprotective Effects : Cryptochlorogenic acid and its metabolites, including caffeic acid and 4-O-feruloylquinic acid, have been shown to effectively reduce myocardial hypertrophy in isoproterenol-induced H9c2 cells through a HIF1-related pathway. This suggests potential therapeutic applications in cardiovascular diseases (Li et al., 2022).

  • Anticarcinogenic Activity : Caffeic acid has been observed to show anticarcinogenic activity against hepatocarcinoma. The properties are attributed to its antioxidant and pro-oxidant characteristics, as well as its pharmacokinetic aspects, which could be related to its glucuronide derivatives (Espíndola et al., 2019).

  • Metabolic and Absorption Studies : Studies have looked into the metabolism and absorption of caffeic acid and its derivatives, including Caffeic acid 4-O-glucuronide, in various contexts. For instance, consumption of coffee leads to the presence of hydroxycinnamic acid sulfate and glucuronide conjugates, including previously unidentified compounds, in human plasma and urine. This indicates extensive metabolism and potential health benefits associated with coffee intake (Fumeaux et al., 2010).

  • Liver Metabolism and Hepatoprotective Activity : The metabolism of caffeic acid in the liver and its hepatoprotective activity have been studied, showing how the liver can metabolize hydroxycinnamic acids, with certain derivatives showing moderate uptake and methylation pathways, which may contribute to their biological effects in vivo (Mateos, Goya, & Bravo, 2006).

  • Engineering for Enhanced Production : Efforts have been made to engineer microbial strains, such as Escherichia coli, for enhanced production of caffeic acid, potentially including its glucuronide derivatives. This is indicative of the importance of these compounds in industrial applications such as biotechnology and pharmaceuticals (Huang, Lin, & Yan, 2013).

Safety And Hazards

After exposure to caffeic acid 4-O-glucuronide, it is recommended to wash thoroughly, remove contaminated clothing, and avoid contact with eyes, skin, and clothing . In case of inhalation or ingestion, medical attention should be sought immediately .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c16-7-5-6(2-4-9(17)18)1-3-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGOIJNQWZWJRF-ZYZFHZPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648957
Record name 4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caffeic acid 4-O-glucuronide

CAS RN

1093679-71-0
Record name 4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caffeic acid 4-O-glucuronide
Reactant of Route 2
Caffeic acid 4-O-glucuronide
Reactant of Route 3
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Caffeic acid 4-O-glucuronide
Reactant of Route 4
Caffeic acid 4-O-glucuronide
Reactant of Route 5
Caffeic acid 4-O-glucuronide
Reactant of Route 6
Caffeic acid 4-O-glucuronide

Citations

For This Compound
55
Citations
A Piazzon, U Vrhovsek, D Masuero… - Journal of agricultural …, 2012 - ACS Publications
… The antioxidant activity of caffeic acid-3′-O-glucuronide and caffeic acid-4′-O-glucuronide was also studied. Our results demonstrate that some of the products of phenolic acid …
Number of citations: 211 pubs.acs.org
MH Omar, W Mullen, A Stalmach, C Auger… - Journal of agricultural …, 2012 - ACS Publications
… The metabolites were caffeic acid-4′-O-glucuronide, caffeic … contained radiolabeled caffeic acid-4′-O-glucuronide, caffeic … of radiolabeled caffeic acid-4′-O-glucuronide in the 0–12 h …
Number of citations: 50 pubs.acs.org
B Shi, L Yang, T Gao, C Ma, Q Li, Y Nan, S Wang… - RSC …, 2019 - pubs.rsc.org
Bornyl caffeate was initially discovered as a bioactive compound in medicinal plants. Despite the promising pharmacological activities including anti-tumor and antibacterial activities, …
Number of citations: 10 pubs.rsc.org
T Farrell, L Poquet, F Dionisi, D Barron… - … of pharmaceutical and …, 2011 - Elsevier
… Precision and accuracy were evaluated for caffeic acid-4-O-glucuronide prepared in 5% … is approximately 2× LLOQ of caffeic acid-4-O-glucuronide and is representative of the lower …
Number of citations: 53 www.sciencedirect.com
S Cao, Z Zhang, Y Ye, L Chen, Y Li, X Yu, Y Yang… - RSC …, 2015 - pubs.rsc.org
Caffeic acid (CaA) and caffeic acid derivatives (CADs) in plant-derived foods or common diet have a variety of biological functions, which rely on their absorption and metabolism. …
Number of citations: 6 pubs.rsc.org
PA Guy, M Renouf, D Barron, C Cavin, F Dionisi… - … of Chromatography B, 2009 - Elsevier
… -3′-O-glucuronide (IFA-3′-gluc), dihydrocaffeic acid-4′-O-glucuronide (DHCA-4′-gluc), dihydrocaffeic acid-3′-O-glucuronide (DHCA-3′-gluc), caffeic acid-4′-O-glucuronide (CA…
Number of citations: 57 www.sciencedirect.com
CC Wong, D Barron, C Orfila, F Dionisi… - Molecular nutrition & …, 2011 - Wiley Online Library
Scope: Hydroxycinnamic acids are abundant antioxidants in our diet. In humans, hydroxycinnamic acids are metabolized to form sulfates and glucuronides, with the majority recovered …
Number of citations: 34 onlinelibrary.wiley.com
G Pereira-Caro, IA Ludwig, T Polyviou… - Journal of agricultural …, 2016 - ACS Publications
… Coumaric acid-3′-O-glucuronide, coumaric acid-4′-O-glucuronide, caffeic acid-3′-O-glucuronide, caffeic acid-3′-sulfate, caffeic acid 4′-O-glucuronide, caffeic acid 4′-sulfate, …
Number of citations: 86 pubs.acs.org
CC Wong, G Williamson - Biofactors, 2013 - Wiley Online Library
… The conjugates caffeic acid-3-O-glucuronide, caffeic acid-4-O-glucuronide, caffeic acid-3-O-sulfate, caffeic acid-4-O-sulfate, dihydroferulic acid-4-O-sulfate, ferulic acid-4-O-glucuronide, …
Number of citations: 22 iubmb.onlinelibrary.wiley.com
WG Choi, JH Kim, DK Kim, Y Lee, JS Yoo, DH Shin… - Pharmaceutics, 2018 - mdpi.com
… CA is further metabolized to caffeic acid 3-O-glucuronide (CA-3-G) and caffeic acid 4-O-glucuronide (CA-4-G) by uridine-5′-diphosphate-glucuronosyltransferase (UGT) 1A1 and 1A9 …
Number of citations: 14 www.mdpi.com

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